molecular formula C₂₅H₂₆D₃N₉O₃ B1146650 Preladenant-d3 CAS No. 1346599-84-5

Preladenant-d3

Número de catálogo B1146650
Número CAS: 1346599-84-5
Peso molecular: 506.57
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Preladenant-d3 is the labelled analogue of Preladenant . Preladenant is a drug that selectively antagonizes the adenosine A2A receptor . It belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Molecular Structure Analysis

The molecular formula of Preladenant-d3 is C25H29N9O3 . The structure of Preladenant-d3 involves a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . More detailed structural information or a visual representation of the molecule was not found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of Preladenant-d3 were not explicitly detailed in the search results. The molecular formula of Preladenant-d3 is C25H29N9O3 .

Aplicaciones Científicas De Investigación

Parkinson’s Disease Treatment

Preladenant-d3 has been studied as an adjunctive therapy with Levodopa in Parkinson’s disease . In two phase 3 trials, Preladenant-d3 was evaluated as an adjunct to Levodopa in patients with Parkinson’s disease and motor fluctuations . The results from these trials provided valuable lessons for future research .

2. Reduction of “Off” Time in Parkinson’s Disease The clinical impact of therapeutic interventions in Parkinson’s disease is often measured as a reduction in “off” time when the beneficial effects of the standard-of-care L-DOPA formulations wane off . Preladenant-d3 has been investigated in this context .

Augmentation Therapy in Parkinson’s Disease

Preladenant-d3 has been applied in augmentation trials for Parkinson’s disease . A quantitative systems pharmacology model was used to simulate “off” time in these trials .

Adenosine 2A Receptor Antagonism

Preladenant-d3 is an adenosine 2A receptor antagonist . This property has been leveraged in its application as an adjunctive therapy with Levodopa in Parkinson’s disease .

Neuroprotection in Parkinson’s Disease

Research has suggested that adenosine A2A receptor antagonists like Preladenant-d3 may offer novel neuroprotection in animal models of Parkinson’s disease .

Dyskinesia Treatment

Preladenant-d3 has potential applications in the treatment of dyskinesia, a disorder characterized by involuntary, erratic movement . This application is based on the role of adenosine in the basal ganglia motor circuit .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Preladenant-d3 involves the incorporation of three deuterium atoms into the structure of Preladenant. This can be achieved through the introduction of deuterated reagents during the synthesis process.", "Starting Materials": [ "2-Amino-6-chloro-9-[5-(ethylcarbamoyl)-2-pyridyl]purine", "Deuterated reagents" ], "Reaction": [ "Step 1: Protection of the amino group with a suitable protecting group such as Boc or Fmoc", "Step 2: Deuterium incorporation at the desired positions using deuterated reagents", "Step 3: Deprotection of the amino group", "Step 4: Coupling of the deuterated intermediate with an appropriate acid derivative to form Preladenant-d3", "Step 5: Purification and isolation of the final product" ] }

Número CAS

1346599-84-5

Nombre del producto

Preladenant-d3

Fórmula molecular

C₂₅H₂₆D₃N₉O₃

Peso molecular

506.57

Sinónimos

2-(2-Furanyl)-7-[2-[4-[4-[2-(methoxy-d3)ethoxy]phenyl]-1-piperazinyl]ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine,

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.